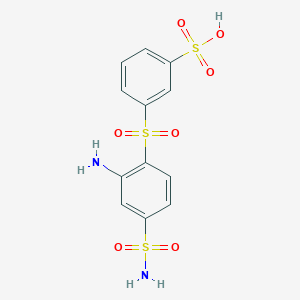
3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid is a complex organic compound characterized by the presence of multiple sulfonic acid groups and an amino group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid typically involves multi-step organic reactions. The reaction conditions often require the use of concentrated sulfuric acid or fuming sulfuric acid to achieve the desired sulfonation .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where benzene is treated with sulfur trioxide and sulfuric acid under controlled conditions
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonamide groups.
Substitution: Electrophilic substitution reactions are common, where the amino and sulfamoyl groups can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various sulfonic acid and sulfonamide derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amino group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler compound with a single sulfonic acid group.
Sulfanilic acid: Contains both an amino group and a sulfonic acid group but lacks the complexity of multiple sulfonic acid groups.
Tosylamide: A sulfonamide derivative with similar functional groups but different structural arrangement.
Uniqueness
3-(2-Amino-4-sulfamoylbenzene-1-sulfonyl)benzene-1-sulfonic acid is unique due to its multiple sulfonic acid groups and the presence of both amino and sulfamoyl groups.
Propiedades
Número CAS |
90352-40-2 |
|---|---|
Fórmula molecular |
C12H12N2O7S3 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
3-(2-amino-4-sulfamoylphenyl)sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C12H12N2O7S3/c13-11-7-9(23(14,17)18)4-5-12(11)22(15,16)8-2-1-3-10(6-8)24(19,20)21/h1-7H,13H2,(H2,14,17,18)(H,19,20,21) |
Clave InChI |
DJNULJPOPPKGIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)O)S(=O)(=O)C2=C(C=C(C=C2)S(=O)(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



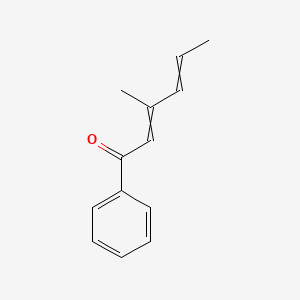
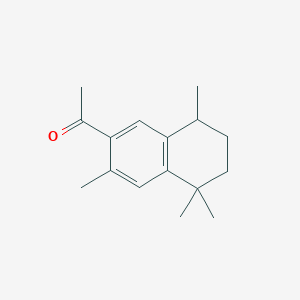
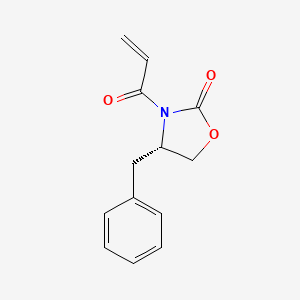
methanone](/img/structure/B14369092.png)
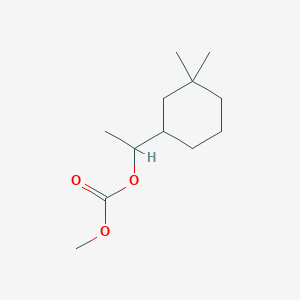

![1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14369117.png)
![1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)](/img/structure/B14369122.png)

![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)

![9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B14369143.png)

